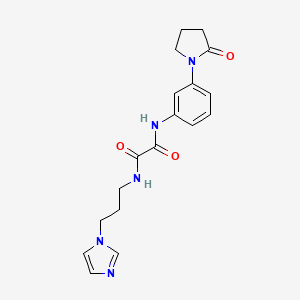

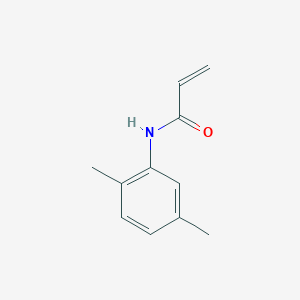

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an oxazolidin-2-one group, which is a popular heterocycle framework in synthetic organic chemistry . This group has been used as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-one based compounds have gained popularity due to their unique mechanism of action, especially in the field of antibacterial agents .

Molecular Structure Analysis

The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton . The specific molecular structure of “N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is not available in the sources I found.Applications De Recherche Scientifique

Antibacterial Agents

Oxazolidin-2-one derivatives like the compound have been extensively studied for their antibacterial properties . They are known to be effective against a range of bacteria, including those resistant to other antibiotics . This makes them valuable in the development of new antibacterial drugs, especially in the fight against antibiotic-resistant strains.

Anti-Fibrosis Activity

Research has shown that certain oxazolidin-2-one derivatives exhibit anti-fibrotic activities . They can inhibit the expression of collagen and other fibrotic markers, making them potential candidates for treating diseases characterized by excessive fibrosis, such as liver cirrhosis .

Carbon Dioxide Fixation

Oxazolidin-2-ones can be synthesized through the fixation of carbon dioxide (CO2) under solvent-free conditions. This application is significant in the context of CO2 utilization and can contribute to the development of sustainable chemical processes .

Chiral Auxiliaries in Asymmetric Synthesis

The oxazolidin-2-one ring system is often used as a chiral auxiliary in asymmetric synthesis. It helps in the creation of chiral centers, which are crucial for the production of enantiomerically pure pharmaceuticals .

Antimicrobial Chemotherapy

Given the rise of drug-resistant microbes, oxazolidin-2-one derivatives are being explored for their role in antimicrobial chemotherapy . They offer a new mechanism of action that could be crucial in developing next-generation antimicrobial therapies .

Organocatalysis

Emerging applications of oxazolidin-2-one derivatives include their use as organocatalysts in various chemical reactions, such as enantioselective epoxidation. This application highlights their versatility in synthetic organic chemistry .

Mécanisme D'action

Target of Action

Compounds with a similar oxazolidin-2-one nucleus have been known to exhibit antibacterial activity .

Mode of Action

Other oxazolidin-2-one based antibacterial agents have a unique mechanism of action .

Biochemical Pathways

It is known that oxazolidin-2-one based antibacterial agents can affect various biochemical pathways related to bacterial growth and proliferation .

Propriétés

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBLHRJLQCAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)

![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)